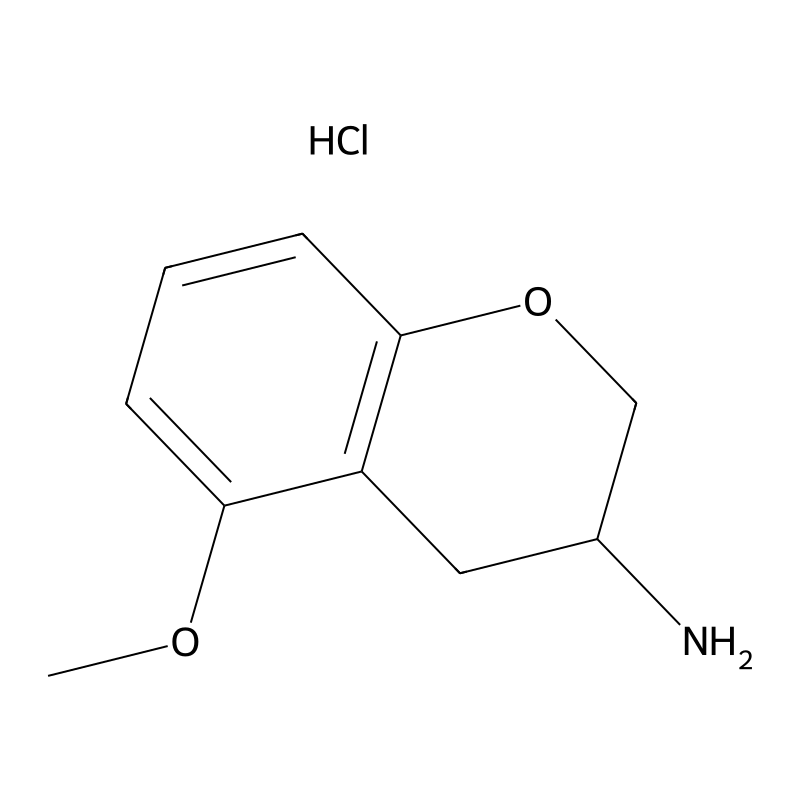

5-Methoxychroman-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Amines

Field: Organic Chemistry, Medicinal Chemistry, Materials Science, Catalysis and Biomolecules.

Application: Amines are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science.

Results: Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis.

Chromanones

Field: Medicinal Chemistry.

Methoxyamine

Field: Cancer Research.

5-Methoxytryptamine

5-Methoxychroman-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of approximately 215.68 g/mol. It is classified as a derivative of chroman, specifically a methoxy-substituted amine. The compound features a methoxy group (-OCH₃) at the 5-position and an amine group (-NH₂) at the 3-position of the chroman structure. This unique arrangement contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Buchwald-Hartwig Coupling: This reaction can be utilized to form carbon-nitrogen bonds, making it useful in synthesizing more complex molecules .

- Oxidation Reactions: The amine can be oxidized to form various nitrogen-containing compounds, which may have different biological activities.

Research indicates that 5-Methoxychroman-3-amine hydrochloride exhibits notable biological activities, particularly in neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest possible applications in treating mood disorders or neurological conditions. Additionally, its structural similarity to other bioactive compounds may confer antioxidant properties .

Several synthesis methods for 5-Methoxychroman-3-amine hydrochloride have been documented:

- Starting from 5-Methoxychromone: This method involves the reduction of the carbonyl group followed by amination.

- Using Amination Reactions: The compound can be synthesized through direct amination of suitable chroman derivatives using various reagents under controlled conditions.

- Buchwald-Hartwig Coupling: This method allows for the formation of carbon-nitrogen bonds, facilitating the introduction of the amine group into the chroman structure .

5-Methoxychroman-3-amine hydrochloride has several applications:

- Pharmaceuticals: Its potential neuroactive properties make it a candidate for drug development targeting mental health disorders.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those with biological significance.

- Research Tool: It is used in studies investigating neurotransmitter interactions due to its structural properties .

Interaction studies have focused on how 5-Methoxychroman-3-amine hydrochloride interacts with various biological targets:

- Serotonin Receptors: Preliminary studies suggest it may influence serotonin receptor activity, which could affect mood regulation.

- Dopaminergic Systems: Its interaction with dopamine receptors has been explored to understand its potential effects on cognitive function and mood disorders .

These interactions highlight its potential utility in pharmacological research.

Several compounds share structural or functional similarities with 5-Methoxychroman-3-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Methoxyphenethylamine | Moderate | Primarily acts on adrenergic receptors |

| 5-Hydroxytryptamine (Serotonin) | High | Direct involvement in mood regulation |

| 2-Amino-6-methoxybenzothiazole | Moderate | Potential anti-cancer properties |

| 3,4-Dihydroxyphenylalanine | Low | Known for its role in neuroprotection |

While these compounds exhibit various degrees of structural similarity, 5-Methoxychroman-3-amine hydrochloride's unique methoxy and amine substituents provide distinct biological activities that differentiate it from others.